Chemical and physical properties of (3-methyl-1H-indol-5-yl)boronic acid
Chemical and physical properties of (3-methyl-1H-indol-5-yl)boronic acid
An In-Depth Technical Guide to (3-methyl-1H-indol-5-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after core for drug design. The functionalization of this core is paramount to modulating activity, selectivity, and pharmacokinetic properties. Among the arsenal of synthetic tools available, the use of indolylboronic acids as key building blocks has become indispensable, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions.[1]
This guide provides a comprehensive technical overview of (3-methyl-1H-indol-5-yl)boronic acid, a valuable reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide insight into its synthesis and characterization, and explore its critical role in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction. The information presented herein is synthesized from established chemical literature and supplier data, providing a practical and authoritative resource for leveraging this compound in research and development programs.
Core Chemical and Physical Properties
(3-methyl-1H-indol-5-yl)boronic acid is a stable, solid material at room temperature, typically appearing as a white to yellow powder.[3] Its structure features the 3-methylindole (skatole) core functionalized with a boronic acid group at the 5-position. This specific substitution pattern makes it an important synthon for accessing a range of 5-substituted indole derivatives.
Structural and General Data
A summary of the key identifying and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | (3-methyl-1H-indol-5-yl)boronic acid | [4] |
| CAS Number | 590417-54-2 | [3][4] |
| Molecular Formula | C₉H₁₀BNO₂ | [3] |
| Molecular Weight | 174.99 g/mol | [3][5] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | YLJHTMTUVOSOMB-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CNC2=C1C=C(C=C2)B(O)O | [6] |
Chemical Structure
The structural formula of (3-methyl-1H-indol-5-yl)boronic acid is depicted below.
Caption: Structure of (3-methyl-1H-indol-5-yl)boronic acid.
Solubility, Stability, and Storage
(3-methyl-1H-indol-5-yl)boronic acid is generally soluble in organic solvents such as methanol, DMSO, and DMF, with limited solubility in water.[7] For long-term viability, the compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[3][8] Boronic acids can undergo dehydration to form boroxines (cyclic trimers), particularly upon heating or under acidic conditions. While this process is often reversible upon treatment with water, proper storage in a tightly sealed container is crucial to maintain purity and reactivity.
Synthesis and Characterization
The synthesis of indolylboronic acids can be achieved through several established methodologies.[1] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Synthetic Strategy: The Rationale
The most direct and reliable method for preparing (3-methyl-1H-indol-5-yl)boronic acid involves a halogen-metal exchange followed by borylation. This classic approach offers high regioselectivity, starting from the readily available 5-bromo-3-methyl-1H-indole. The strategy hinges on the facile lithiation of the aryl bromide at low temperatures using an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is a potent nucleophile that readily attacks an electrophilic boron source, typically a trialkyl borate such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.[1] This method is favored for its high efficiency and predictability.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established literature methods for analogous compounds and should be performed by trained personnel using appropriate safety precautions.
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-methyl-1H-indole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
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Deprotonation & Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise over 20 minutes. The first equivalent deprotonates the indole nitrogen, while the second performs the halogen-metal exchange. Stir the resulting mixture at -78°C for 1 hour.
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Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -70°C.
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Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) or saturated ammonium chloride solution until the pH is ~2-3.[9] Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]
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Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel to afford pure (3-methyl-1H-indol-5-yl)boronic acid.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
A Self-Validating Protocol for Suzuki-Miyaura Coupling
This protocol is a general, adaptable starting point for coupling (3-methyl-1H-indol-5-yl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine (3-methyl-1H-indol-5-yl)boronic acid (1.2 eq), the aryl bromide of interest (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq). [2]2. Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq). [10]3. Solvent & Degassing: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/Ethanol 1:1, or Dioxane/Water 4:1). [10]Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours. [10]5. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by flash column chromatography to yield the desired 5-aryl-3-methyl-1H-indole.
Role in Drug Discovery
The indole nucleus is a key component in drugs targeting a wide range of diseases. The ability to easily synthesize libraries of 5-substituted indoles using (3-methyl-1H-indol-5-yl)boronic acid is of high value. For example, substituted indoles are investigated as:
-
Selective Androgen Receptor Modulators (SARMs): The indole core is explored for developing novel SARMs, which have therapeutic potential in treating muscle wasting and osteoporosis while minimizing androgenic side effects. [2]* Enzyme Inhibitors: Boronic acids themselves can act as potent, reversible inhibitors of serine proteases, and their incorporation into larger molecules is a key strategy in drug design. [11][12]Furthermore, the indole derivatives synthesized from this building block have been investigated as inhibitors for targets like Matrix Metalloproteinase-13 (MMP-13) for treating arthritis. [9]* Anticancer Agents: The indole scaffold is present in numerous anticancer agents, and creating novel derivatives via Suzuki-Miyaura coupling is a common strategy for discovering new leads. [2]
Safety and Handling
(3-methyl-1H-indol-5-yl)boronic acid is classified as a hazardous substance. Users must consult the Safety Data Sheet (SDS) before handling.
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Hazard Statements: H302 (Harmful if swallowed). [3]It may also cause skin, eye, and respiratory irritation. [7]* Pictograms: GHS07 (Exclamation Mark). [3]* Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a refrigerator (2-8°C) away from oxidizing agents. [3]
Conclusion
(3-methyl-1H-indol-5-yl)boronic acid is a highly valuable and versatile synthetic intermediate for the research and drug development community. Its well-defined chemical properties, accessible synthesis, and, most importantly, its utility in robust and predictable Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex indole-based molecules. By enabling the efficient diversification of the indole scaffold at the 5-position, this reagent provides a direct pathway to novel chemical entities with significant potential for therapeutic applications, from oncology to endocrinology. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, will empower scientists to fully leverage its synthetic potential.
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Calvopina, K., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(9), 5129. MDPI. [Link]
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